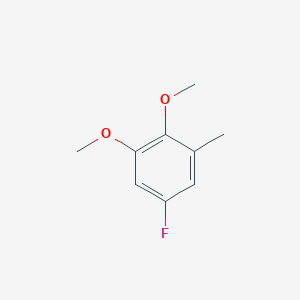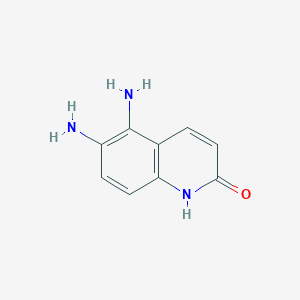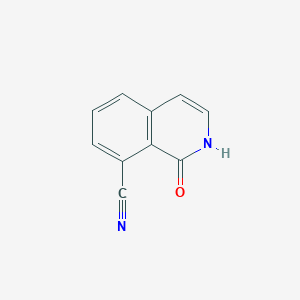![molecular formula C10H7NO2 B11914921 1,3-Dioxolo[4,5-c]quinoline CAS No. 234-21-9](/img/structure/B11914921.png)
1,3-Dioxolo[4,5-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-c]quinoline is a heterocyclic compound that features a fused dioxole ring and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for [1,3]dioxolo[4,5-c]quinoline involves the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . Another method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator .
Industrial Production Methods
Industrial production methods for [1,3]dioxolo[4,5-c]quinoline typically involve large-scale synthesis using starting materials such as ortho-aminobenzoic acid and chloropropanone. The key step in this process is the rearrangement of acetyl ortho-aminobenzoate .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: Substitution reactions, such as bromination, can introduce functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: N-bromosuccinimide is a common reagent for bromination reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,3]dioxolo[4,5-c]quinoline is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties .
Biology and Medicine
In the field of biology and medicine, [1,3]dioxolo[4,5-c]quinoline derivatives have shown potential as anticonvulsant agents. These compounds have been screened for their activity against seizures and have demonstrated significant therapeutic profiles . Additionally, they exhibit antibacterial properties and have been tested against various bacterial strains .
Industry
Industrially, [1,3]dioxolo[4,5-c]quinoline is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it a valuable component in the development of new materials .
Mecanismo De Acción
The mechanism of action of [1,3]dioxolo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to interact with the gamma-aminobutyric acid (GABA) receptor, leading to anticonvulsant effects . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, thereby preventing bacterial replication .
Comparación Con Compuestos Similares
Similar Compounds
Oxolinic Acid:
[1,3]Dioxolo[4,5-g]quinoline: Another similar compound with a fused dioxole and quinoline ring, used in various chemical and biological applications.
Uniqueness
[1,3]Dioxolo[4,5-c]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Propiedades
Número CAS |
234-21-9 |
|---|---|
Fórmula molecular |
C10H7NO2 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-c]quinoline |
InChI |
InChI=1S/C10H7NO2/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-10/h1-5H,6H2 |
Clave InChI |
FLXXAOORYJOLJT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



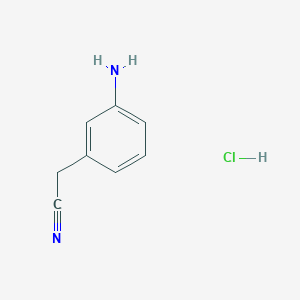
![Methyl [1,3'-biazetidine]-3-carboxylate](/img/structure/B11914842.png)
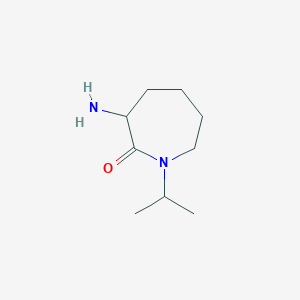
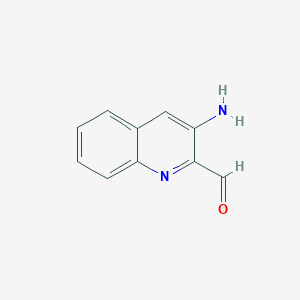
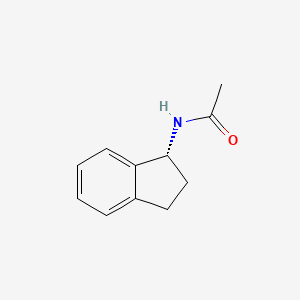
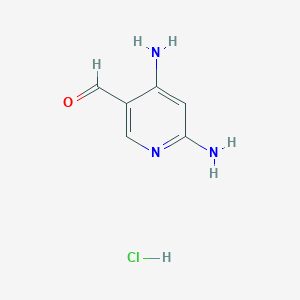
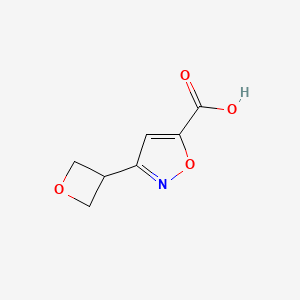
![2-Chloro-7-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11914868.png)

